2,5-Dimethylfuran-d6

Food Safety Analysis Isotope Dilution Mass Spectrometry Stable Isotope Labeling

2,5-Dimethylfuran-d6 is a stable, hexa-deuterated isotopologue of 2,5-dimethylfuran (DMF), a volatile heterocyclic compound used as a biofuel candidate and identified as a thermally-induced food contaminant. The deuterium substitution increases its molecular weight to 102.16 g/mol (C6H2D6O), providing a +6 Da mass shift relative to the unlabeled form.

Molecular Formula C₆H₅D₃O
Molecular Weight 99.15
CAS No. 121571-93-5
Cat. No. B1147531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylfuran-d6
CAS121571-93-5
SynonymsNSC 6220-d3; 
Molecular FormulaC₆H₅D₃O
Molecular Weight99.15
Structural Identifiers
SMILESCC1=CC=C(O1)C
InChIInChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylfuran-d6 (CAS 121571-93-5): A Critical Deuterated Internal Standard for Validated Furan Analysis


2,5-Dimethylfuran-d6 is a stable, hexa-deuterated isotopologue of 2,5-dimethylfuran (DMF), a volatile heterocyclic compound used as a biofuel candidate and identified as a thermally-induced food contaminant [1]. The deuterium substitution increases its molecular weight to 102.16 g/mol (C6H2D6O), providing a +6 Da mass shift relative to the unlabeled form . This shift is fundamental to its role as an internal standard, enabling precise quantification of native 2,5-dimethylfuran in complex matrices like food, combustion exhaust, and biofuel research without signal interference .

The Pitfalls of Substituting 2,5-Dimethylfuran-d6 with Unlabeled or Low-Shift Analogs in Quantitative MS


Substituting the fully deuterated 2,5-Dimethylfuran-d6 with its unlabeled analog (CAS 625-86-5) or a partially deuterated form (e.g., -d3) compromises analytical validity [1]. The unlabeled compound is chemically identical to the target analyte, making it impossible to distinguish in mass spectrometry. A -d3 analog only provides a +3 Da shift, which creates significant isotopic cross-talk with the naturally occurring 13C2-isotopologue of the native analyte, leading to overestimation of its signal [2]. Authoritative food safety methods mandate the use of six distinct deuterated homolog internal standards for each alkylfuran to correct for differential matrix effects and ensure recovery within the 80–110% range [1]. Without this isotopic fidelity, regulatory compliance and accurate quantification in complex matrices like coffee, baby food, or chocolate cannot be achieved.

Quantitative Differentiation of 2,5-Dimethylfuran-d6 Against Closest Comparators


Isotopic Purity and Mass Shift: d6 vs. d3 Analogs for Spectral Non-Interference

The primary differential advantage of 2,5-Dimethylfuran-d6 is its guaranteed +6 Da mass shift, which eliminates spectral overlap with the native analyte's natural isotopologue distribution. In contrast, a partially deuterated d3 analog (often mislabeled with the same CAS but having formula C6H5D3O) provides only a +3 Da shift. This is problematic because the unlabeled 2,5-dimethylfuran molecule has a natural 13C2 abundance isotopologue peak at M+2 [1]. While the M+2 peak intensity is low for a single compound, it behaves unpredictably in complex matrices and in the presence of co-eluting isomers like 2-ethylfuran, potentially causing systematic overestimation [2]. The d6 variant, by shifting the internal standard signal well clear of this natural isotope cluster, provides the selectivity necessary for accurate GC-MS/MS or SIM mode quantification.

Food Safety Analysis Isotope Dilution Mass Spectrometry Stable Isotope Labeling

Validated Method Performance: Precision, Trueness, and LOQ in Food Matrices

When 2,5-dimethylfuran-d6 is employed as the internal standard in an HS-SPME-GC-MS isotope dilution method for chocolate, the method achieves high quantitative confidence. This directly contrasts with protocols using external calibration or non-isotopically labeled surrogates, which suffer from uncorrected matrix effects like signal suppression in high-fat samples [1]. The validated method using the d6 homolog demonstrates repeatability (RSD% = 0.1-8%, in duplicate), intermediate precision (RSD% = 1.7-7%, n=6), and trueness between 81% and 109% for a panel of five alkylfurans, including 2,5-dimethylfuran [1]. Without the exact isotopic match provided by 2,5-dimethylfuran-d6, the relative expanded measurement uncertainty for this specific analyte would range from 6% to 30%, making it inadequate for regulatory decision-making at the sub-ppb levels required.

GC-MS Method Validation Food Safety Process Contaminants

Chromatographic Co-Elution and Matrix Effect Correction

2,5-Dimethylfuran-d6 offers a critical advantage over structurally distinct internal standards (e.g., fluorobenzene or furan-d4) because it co-elutes precisely with native 2,5-dimethylfuran on both HP-5MS and Supelco Equity-1 columns, a necessity for correcting the differential headspace partitioning and fiber competition effects inherent to SPME analysis [1]. In methods separating the challenging isomers 2-ethylfuran and 2,5-dimethylfuran, the use of a structurally identical isotope-labeled analog is obligatory to compensate for slight retention time drifts and matrix-specific extraction biases [2]. The use of a non-homologous standard leads to inaccurate quantification, especially at low concentrations where fiber saturation effects distort the linear dynamic range, unlike the d6 homolog which provides near-perfect normalization.

Alkylfuran Isomer Separation Matrix Effect Correction SPME

Mechanistic Tracer Integrity in Combustion and Reaction Chemistry Studies

In biofuel research, differentiating combustion pathways of 2,5-dimethylfuran requires a tracer that withstands high-temperature H/D exchange. Research on the catalytic hydrogenation of 2,5-dimethylfuran demonstrates that at 90–220 °C, the furan ring saturates and methyl groups progressively exchange with deuterium [1]. This underscores the necessity of using a fully ring-deuterated d6 standard to distinguish native analyte from the tracer in mechanistic studies, as the hydrogen atoms integrated into the ring originate from the same pool as those on the methyl group. The compound's stability (boiling point 93.1 °C, flash point -1.7 °C) aligns with the requirements for injection in standard GC-MS setups without isotopic scrambling under proper conditions, ensuring the integrity of kinetic isotopic labeling experiments.

Biofuel Combustion Chemistry Deuterium Tracer Studies Reaction Mechanism Elucidation

Supplier-Reported Isotopic Purity and Structural Integrity Thresholds

Reputable commercial sources supply 2,5-Dimethylfuran-d6 with a minimum chemical purity of 95% and an isotopic enrichment suitable for use as an internal standard . The unambiguous structural identity is confirmed by its IUPAC name: 3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan, indicating six deuterium atoms [1]. In contrast, mislabeled '2,5-dimethylfuran-d3' products with the same CAS (121571-93-5) but molecular formula C6H5D3O (MW 99.15) have been noted, which would fail the mass shift requirement and introduce significant bias in SIM mode . A procurement decision must thus prioritize d6-specified stocks from suppliers who certify isotopic enrichment via HR-MS and NMR, ensuring the compound's structural integrity meets the requirements for high-fidelity MS analysis.

Reference Standard Certification Isotopic Enrichment Quality Control

Procurement-Driven Application Scenarios for 2,5-Dimethylfuran-d6


Regulatory Food Safety Labs: Validated Quantification of Process Contaminants

A food safety laboratory tasked with monitoring furan and alkylfurans in baby food, coffee, or chocolate must adhere to validated GC-MS/MS methods using isotope dilution. 2,5-Dimethylfuran-d6 is the obligatory internal standard for accurate quantification of the 2,5-dimethylfuran isomer, achieving LOQs of 5 µg/kg and meeting EFSA data quality criteria [1]. Substitution with a non-homologous internal standard will cause the method to fail its trueness requirement (recovery outside the 80-110% range) [2].

Combustion and Biofuel Research: Deconvolution of Fuel Degradation Pathways

For researchers developing kinetic models of 2,5-dimethylfuran combustion, the d6 tracer enables precise tracking of hydrogen atom migration during oxidation and pyrolysis. The high isotopic purity ensures that mass spectra of reaction products can be deconvoluted, revealing whether ring-opening or methyl-oxidation pathways dominate under engine-relevant conditions [1]. This is unachievable with unlabeled DMF or a lower-deuterated analog.

Environmental and Occupational Exposure Monitoring: Air and Smoke Analysis

Monitoring of 2,5-dimethylfuran as a biomarker for smoking or biofuel exposure in environmental samples requires an internal standard that co-elutes precisely and corrects for matrix effects from co-extracted particulate matter. 2,5-Dimethylfuran-d6 is used as a marker to detect cigarette smoke exposure and biofuel emissions in urban air [1]. Its identical partitioning behavior ensures accurate results even in high-humidity or high-VOC air samples, where non-isotopic surrogates would produce variable recoveries.

Analytical Method Development: LC-MS/MS and qNMR Applications

Beyond GC-MS, 2,5-Dimethylfuran-d6 serves as a reference standard in qNMR, where the absence of proton signals from the deuterated methyl groups allows for an interference-free 'traceless' quantification approach, similar to the validated method for unlabeled DMF where precision error is kept below 5.0% [1]. This makes the d6 analog an indispensable procurement item for developing multi-instrument cross-validation protocols.

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